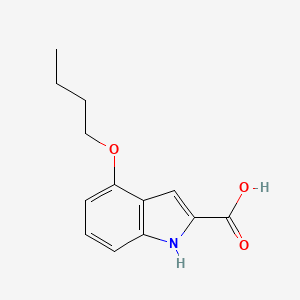

4-butoxy-1H-indole-2-carboxylic Acid

Description

Contextualization within Indole (B1671886) Chemistry and Medicinal Scaffolds

The indole nucleus is often described as a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its recurrence in numerous natural products and synthetic pharmaceuticals, demonstrating a wide range of pharmacological activities. nih.gov The versatility of the indole ring allows it to serve as a pharmacophore, the part of a molecule responsible for its biological activity, in various therapeutic areas. nih.gov

Indole derivatives are known to exhibit a multitude of biological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The ability of the indole scaffold to be readily functionalized at various positions allows for the fine-tuning of its biological activity, making it a cornerstone in the design of new therapeutic agents.

Historical Perspective of Indole-2-carboxylic Acid Derivatives in Drug Discovery

The history of indole chemistry dates back to the 19th century with the study of the dye indigo. wikipedia.org Over the decades, and particularly in the 20th century, the significance of indole-containing compounds in medicine became increasingly apparent with the discovery of their presence in vital alkaloids and as core components of important pharmaceuticals. wikipedia.orgnih.gov

Indole-2-carboxylic acid, the parent compound of 4-butoxy-1H-indole-2-carboxylic acid, has long been a valuable building block in organic synthesis. researchgate.net Its derivatives have been the subject of extensive research in drug discovery. A notable example is the investigation of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the lifecycle of the virus. mdpi.comnih.govrsc.org Research in this area has shown that modifications to the indole-2-carboxylic acid core can lead to potent antiviral agents. mdpi.comnih.gov

The general strategy in the development of these derivatives involves the synthesis of a variety of substituted analogues to explore the structure-activity relationships (SAR). This involves adding different chemical groups at various positions on the indole ring to enhance potency, selectivity, and pharmacokinetic properties. The exploration of compounds like this compound is a logical extension of this ongoing effort to leverage the therapeutic potential of the indole-2-carboxylic acid scaffold.

The following table provides examples of bioactive indole-2-carboxylic acid derivatives and their documented biological activities, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Biological Activity |

| Substituted Indole-2-Carboxylic Acids | IDO1/TDO dual inhibitors sci-hub.se |

| Aryl Indole-2-Carboxylic Acids | PPARgamma partial agonists nih.gov |

| Various Indole-2-Carboxylic Acid Derivatives | HIV-1 integrase strand transfer inhibitors mdpi.comnih.govrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQCVFOFRLIQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC2=C1C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291263 | |

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887360-08-9 | |

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Butoxy 1h Indole 2 Carboxylic Acid and Analogues

Strategies for Indole (B1671886) Ring Construction with 2-Carboxylic Acid Functionality

The creation of the indole nucleus with a carboxylic acid group at the C2 position is a well-established field, with several named reactions being particularly effective.

The Fischer indole synthesis , discovered in 1883, remains one of the most widely used methods for indole synthesis. thermofisher.combyjus.comwikipedia.orgtestbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org To obtain the 2-carboxylic acid functionality, a pyruvic acid or its ester derivative is used as the carbonyl component. thermofisher.com For instance, the reaction of a phenylhydrazine with pyruvic acid under acidic conditions (using Brønsted acids like HCl, H2SO4, or Lewis acids like ZnCl2) yields the corresponding indole-2-carboxylic acid. wikipedia.orgtestbook.com The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.combyjus.com

The Reissert indole synthesis is another classic and direct method for producing indole-2-carboxylic acids. wikipedia.orgresearchgate.net This reaction begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgyoutube.com The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to form the indole-2-carboxylic acid. wikipedia.orgresearchgate.net A key advantage of this method is its specific and reliable placement of the carboxylic acid group at the C2 position. wikipedia.orgyoutube.com

More contemporary methods include palladium-catalyzed cyclizations. mdpi.com For example, the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, sometimes facilitated by ionic liquids and microwave irradiation, provides a route to indole-2-carboxylic esters, which can then be hydrolyzed to the desired acid. researchgate.netresearchgate.net

| Synthetic Method | Key Starting Materials | Typical Reagents/Conditions | Primary Product | Advantages |

|---|---|---|---|---|

| Fischer Synthesis | Substituted Phenylhydrazine, Pyruvic Acid/Ester | Brønsted or Lewis Acid (e.g., HCl, ZnCl₂) | Indole-2-carboxylic acid | Versatile, widely applicable, one-pot potential. thermofisher.combyjus.com |

| Reissert Synthesis | Substituted o-Nitrotoluene, Diethyl Oxalate | 1. Base (e.g., KOEt) 2. Reductant (e.g., Zn/AcOH) | Indole-2-carboxylic acid | Specific for 2-carboxylic acid functionality. wikipedia.orgresearchgate.net |

| Condensation Method | 2-Halo Aryl Aldehyde/Ketone, Ethyl Isocyanoacetate | Cu(I) catalyst, Base (e.g., in ionic liquid) | Ethyl indole-2-carboxylate | Modern, often high-yielding, compatible with microwave assistance. researchgate.netresearchgate.net |

Regioselective Introduction of the Butoxy Moiety at the C4 Position

Introducing substituents onto the benzene (B151609) portion of the indole core, particularly at the C4 and C7 positions, is a significant synthetic challenge due to the inherent reactivity of the pyrrole (B145914) ring, which favors functionalization at C3 or C2. chim.itnih.gov Achieving the 4-butoxy substitution requires specialized regioselective techniques.

One of the most straightforward strategies is to begin the indole synthesis with a precursor that already contains the butoxy group at the desired position. For the Fischer indole synthesis, this would involve using 3-butoxyphenylhydrazine as the starting arylhydrazine. Condensation of this precursor with pyruvic acid would then directly yield 4-butoxy-1H-indole-2-carboxylic acid. Similarly, for the Reissert synthesis, the corresponding 2-methyl-3-butoxynitrobenzene would serve as the starting material.

A more advanced approach involves the direct C-H functionalization of a pre-formed indole ring. This typically requires the use of a directing group to overcome the natural reactivity patterns of the indole nucleus. chim.itnih.gov While direct C4-alkoxylation is challenging, transition-metal-catalyzed reactions have shown promise for functionalizing this position.

Directed C-H Activation : Research has demonstrated that installing a directing group, such as a pivaloyl or trifluoroacetyl group at the C3 position or a phosphinoyl group at the N1 position, can enable palladium- or rhodium-catalyzed C-H activation and subsequent functionalization at the C4 position. chim.itnih.govacs.orgrsc.org For example, rhodium(III) catalysts have been successfully used for the C4-alkylation and C4-amidation of indoles by employing a directing group. acs.orgresearchgate.netacs.org

Transition-Metal-Free Borylation : A metal-free approach involves the use of boron tribromide (BBr₃) for a chelation-assisted C-H borylation at the C4 position, which can then be converted to a hydroxyl group and subsequently alkylated to the butoxy ether. nih.gov This strategy can provide access to C4-hydroxylated indoles, which are direct precursors to the target butoxy derivative. nih.gov

Derivatization Techniques for the Carboxylic Acid Group

The 2-carboxylic acid group on the indole ring is a versatile functional handle that can be readily converted into other important functional groups, such as esters and amides.

Esterification : The conversion of the carboxylic acid to an ester is a common derivatization. This can be achieved through standard Fischer esterification by refluxing the carboxylic acid in an appropriate alcohol (e.g., ethanol) with a catalytic amount of a strong acid like sulfuric acid. rsc.org

Amide Formation : The synthesis of indole-2-carboxamides is frequently accomplished using peptide coupling reagents. nih.gov The carboxylic acid is activated and then reacted with a desired amine. Common coupling systems include the use of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt), or other reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). nih.gov

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (2-hydroxymethylindole). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. nih.gov

Modern Catalyst Systems and Reaction Optimization in Synthesis

Modern synthetic chemistry emphasizes efficiency, sustainability, and the use of advanced catalytic systems to improve reaction outcomes.

Catalyst Systems : Transition metals, particularly palladium, play a significant role in modern indole synthesis. mdpi.comresearchgate.net Palladium catalysts are used in C-H activation strategies and in cross-coupling reactions to construct the indole ring from simpler precursors like anilines and alkynes. nih.govnih.gov Rhodium catalysts have proven especially valuable for achieving regioselectivity in the functionalization of the indole C4 position. acs.orgrsc.orgbohrium.com For classical reactions like the Fischer synthesis, traditional Brønsted and Lewis acids are still widely used. wikipedia.orgrsc.org

Reaction Optimization : To enhance reaction rates, improve yields, and promote greener chemistry, several optimization techniques are employed.

Microwave-Assisted Organic Synthesis (MAOS) has been successfully applied to various indole syntheses, including the Fischer, Bischler, and Madelung reactions. nih.govresearchgate.netingentaconnect.comsciforum.net Microwave irradiation can dramatically reduce reaction times and lead to cleaner reactions, sometimes under solvent-free conditions. sciforum.netorganic-chemistry.org

Ionic Liquids (ILs) have emerged as environmentally benign solvents and catalysts. researchgate.net Brønsted acidic ionic liquids have been designed and used to catalyze the Fischer indole synthesis, often in an aqueous medium, which allows for easy separation of products and recycling of the catalyst. rsc.orgrsc.org The combination of ionic liquids and microwave heating can be particularly effective, leading to rapid and high-yielding syntheses of indole-2-carboxylic acid esters. researchgate.netresearchgate.net

Flow Chemistry is an emerging technique that offers continuous production and improved efficiency and sustainability for indole synthesis. akjournals.com

| Catalyst/Technique | Application | Advantages | Reference |

|---|---|---|---|

| Palladium Catalysts | C-H activation, cross-coupling, cyclization | High efficiency, functional group tolerance. | mdpi.comresearchgate.net |

| Rhodium Catalysts | Regioselective C4-functionalization | High regioselectivity for a challenging position. | acs.orgbohrium.com |

| Microwave Irradiation | Accelerating classical indole syntheses | Reduced reaction times, higher yields, cleaner reactions. | nih.govingentaconnect.com |

| Ionic Liquids | Solvent and catalyst for Fischer synthesis | Green solvent, catalyst recyclability, enhanced efficiency. | rsc.orgresearchgate.netrsc.org |

| Flow Chemistry | Continuous synthesis | Scalability, improved safety and control. | akjournals.com |

Pharmacological Targets and Mechanisms of Action of 4 Butoxy 1h Indole 2 Carboxylic Acid Derivatives

Enzyme Inhibition Profiles

HIV-1 Integrase Strand Transfer Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. mdpi.comnih.gov These compounds specifically target the strand transfer step of the integration process, which is essential for the insertion of the viral DNA into the host genome. mdpi.comrsc.org

The primary mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. mdpi.comnih.govplu.mx The indole (B1671886) core and the C2 carboxyl group of the indole-2-carboxylic acid scaffold form a chelating triad (B1167595) with these essential metal ions. plu.mx This interaction effectively blocks the catalytic activity of the enzyme, preventing the covalent linkage of the viral DNA to the host cell's genetic material. mdpi.comrsc.org

Structural optimizations of the indole-2-carboxylic acid scaffold have led to the development of highly potent derivatives. For instance, the introduction of a long branch at the C3 position of the indole core can enhance the interaction with a hydrophobic cavity near the active site, leading to a significant increase in inhibitory effect. mdpi.comnih.gov Similarly, the addition of a halogenated benzene (B151609) ring at the C6 position can improve binding with the viral DNA through π–π stacking interactions. rsc.org

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway, the primary route of tryptophan metabolism. nih.govnih.gov These enzymes are considered important targets for cancer immunotherapy due to their role in creating an immunosuppressive tumor microenvironment. nih.govsci-hub.se

Certain derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of both IDO1 and TDO. nih.gov Research has shown that modifications to the indole ring are crucial for inhibitory activity. Specifically, the 2-carboxyl group and a 4-amino linker are essential structural moieties for inhibition of both enzymes. sci-hub.se The addition of an acetamido or ethylamino group has been found to be favorable for binding and results in micromolar-level inhibition. sci-hub.se

One study synthesized a series of 6-acetamido-indole-2-carboxylic acid derivatives and found them to be potent dual inhibitors. nih.gov Among these, compound 9o-1 was identified as the most potent, with low micromolar IC₅₀ values for both IDO1 and TDO. nih.gov Furthermore, an oxidized para-benzoquinone derivative of one of the synthesized compounds, 9p-O, exhibited even stronger inhibition, with IC₅₀ values in the double-digit nanomolar range. nih.gov

Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in a variety of human diseases. researchwithrutgers.comnih.gov A novel 1H-indole-2-carboxamide scaffold has been developed to create potent inhibitors of ASK1. researchwithrutgers.com

One such derivative, compound 19, demonstrated potent anti-ASK1 kinase activity. nih.gov Mechanistically, this compound was shown to repress the phosphorylation of the ASK1-p38/JNK signaling pathways. nih.gov This inhibition of ASK1 activity also leads to the suppression of the overexpression of inflammatory cytokines, suggesting a potential therapeutic application in inflammatory conditions like ulcerative colitis. researchwithrutgers.comnih.gov

Mycolic Acid Transport Inhibition (e.g., MmpL3) in Mycobacteria

Derivatives of indole-2-carboxamide have shown significant promise as antitubercular agents by targeting the transport of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.gov The specific target of these compounds is the Mycobacterium membrane protein Large 3 (MmpL3), a transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids. johnshopkins.eduresearchgate.netnih.gov

The inhibition of MmpL3 by indole-2-carboxamides disrupts the mycolic acid biosynthetic pathway. nih.gov Biochemical analyses have shown that while the de novo synthesis of mycolic acids is not affected, the transport of TMM is strongly inhibited. nih.govjohnshopkins.edu This leads to a loss of trehalose dimycolate production and prevents the mycolylation of arabinogalactan, ultimately compromising the integrity of the mycobacterial cell wall. nih.govjohnshopkins.edu

The potent activity of these compounds has been demonstrated against a wide range of mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis. nih.govjohnshopkins.eduacs.org For example, the derivative 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (compound 26) showed excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.012 μM. johnshopkins.eduacs.org

Receptor Modulation and Antagonism

N-Methyl-D-Aspartate (NMDA) Receptor Glycine (B1666218) Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and is implicated in excitotoxic neuronal death. nih.gov The activity of the NMDA receptor is potentiated by the co-agonist glycine, which binds to an allosteric modulatory site. nih.gov

Indole-2-carboxylic acid and its derivatives act as specific and competitive antagonists at this glycine binding site. nih.govnih.gov By competing with glycine, these compounds inhibit the potentiation of the NMDA-gated current. nih.gov In environments with low glycine concentrations, indole-2-carboxylic acid can completely block the response to NMDA, indicating that NMDA binding alone is insufficient for channel activation. nih.gov

Structure-activity relationship studies have revealed that compounds with the highest affinity for the glycine site typically contain a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position of the indole ring. nih.gov Electrophysiological studies have confirmed that these derivatives inhibit NMDA receptor activity in a manner that is noncompetitive with NMDA but competitive with glycine, as evidenced by a parallel rightward shift in the glycine dose-response curve. nih.gov

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Derivatives based on the indole-2-carboxamide scaffold have been identified as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govresearchgate.net Unlike orthosteric ligands that bind directly to the receptor's primary active site, allosteric modulators bind to a separate, topographically distinct site. This binding induces a conformational change in the receptor, which in turn alters the binding and/or signaling of the endogenous orthosteric ligands. nih.gov

The first compound of this class identified as a CB1 allosteric modulator was 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, also known as ORG27569. nih.govresearchgate.net This molecule was found to increase the binding of CB1 agonists while decreasing the binding of CB1 inverse agonists. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have provided key insights. For instance, the indole ring is considered preferable for maintaining high binding affinity to the allosteric site. nih.govresearchgate.net However, it is the substituents at the C3 position of the indole ring that significantly influence the allosteric effects of the ligand. researchgate.net Through these investigations, a particularly robust CB1 allosteric modulator was identified: 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j), which demonstrated a high binding cooperativity factor and potent antagonism of agonist-induced activity. researchgate.net

Table 1: Selected Indole-2-Carboxamide CB1 Allosteric Modulators and Their Properties

| Compound Name | Structure | Key Findings | Reference |

|---|---|---|---|

| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) | First identified indole-2-carboxamide allosteric modulator of CB1. | nih.govresearchgate.net |

Cysteinyl Leukotriene 1 (CysLT1) Receptor Antagonism

The 1H-indole scaffold is a key structural feature in certain antagonists of the Cysteinyl Leukotriene 1 (CysLT1) receptor. researchgate.neteurjchem.com CysLT1 receptors are G protein-coupled receptors (GPCRs) that are activated by endogenous cysteinyl leukotrienes (CysLTs) like LTC₄, LTD₄, and LTE₄. researchgate.net Activation of these receptors, which are found on various pro-inflammatory cells, mediates inflammatory processes involved in conditions such as asthma and allergic rhinitis. eurjchem.commdpi.com

Zafirlukast (B1683622) is a prominent example of a selective CysLT1 receptor antagonist that incorporates an indole derivative structure. eurjchem.com Antagonists like zafirlukast function by competitively binding to the CysLT1 receptor, thereby blocking the pro-inflammatory and bronchoconstrictive effects of the native leukotriene ligands. eurjchem.com

Structural biology studies have elucidated the binding mechanism of these antagonists. Crystal structures of the CysLT1 receptor in complex with antagonists, including the indole-containing zafirlukast, reveal a unique binding mode. researchgate.net The indole group of zafirlukast is accommodated by a sideways opening in the transmembrane bundle of the receptor, created by a significant movement of the extracellular tip of transmembrane helix 5 (TM5) and a rearrangement in extracellular loop 2 (ECL2). This allows for lateral access of the ligand to the orthosteric binding pocket. researchgate.net

Dopamine (B1211576) D3 Receptor Antagonism

The 1H-indole-2-carboxamide structure has served as a foundation for the development of potent and selective antagonists of the Dopamine D3 receptor (D3R). fabad.org.trsci-hub.se The D3 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the limbic regions of the brain and is implicated in cognitive and emotional functions. rsc.org Its role in these processes has made it a significant target for therapeutic intervention in neuropsychiatric conditions. fabad.org.trrsc.org

Researchers have synthesized and evaluated series of 1H-indolyl carboxylic acid amides, identifying compounds with high binding affinity for the human D3 receptor and significant selectivity over the closely related D2 receptor. fabad.org.trsci-hub.se For example, certain N-(3-hydroxy-4-(4-phenylpiperazin-1yl)butyl)-1H-indole-2-carboxamide analogues have been reported as high-affinity and selective D3R lead molecules. fabad.org.tr In other studies, specific indole-2-carboxamide derivatives containing an N-(2-methoxyphenyl)piperazine group, such as compounds designated 14a and 14b, displayed nanomolar binding affinity at the D3 receptor with 87-fold and 60-fold selectivity over the D2 receptor, respectively. sci-hub.se These particular compounds were characterized as partial agonists at both D2 and D3 receptors. sci-hub.se

Table 2: Binding Affinities of Selected Indole-2-Carboxamide Derivatives at Dopamine Receptors

| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity | Reference |

|---|---|---|---|---|

| 14a | 0.18 | 15.6 | 87 | sci-hub.se |

| 14b | 0.4 | 24.1 | 60 | sci-hub.se |

Other Investigated Biological Activities

Anti-Trypanosoma cruzi Activity

Derivatives of 1H-indole-2-carboxamide have been identified as having activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. Through high-content screening of small molecule libraries, several hits containing an indole core were found to be active against the intracellular amastigote form of the parasite.

Subsequent medicinal chemistry efforts focused on optimizing these initial hits. The goal was to improve potency, metabolic stability, and solubility. While these optimization strategies were employed, researchers were unable to produce compounds with concurrent improvements in both plasma exposure and antiparasitic potency. Despite these challenges, the most promising compound from the series was advanced to in vivo proof-of-concept studies in both acute and chronic mouse models of Chagas disease. The compound demonstrated antiparasitic activity in these models; however, the optimization program for this specific series was ultimately discontinued (B1498344) due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action (CYP51 inhibition).

Antitumor Activity via 14-3-3η Protein Targeting

A novel antitumor strategy has been explored through the design of 1H-indole-2-carboxylic acid derivatives that specifically target the 14-3-3η (eta) protein. The 14-3-3 proteins are a family of highly conserved regulatory proteins that participate in numerous crucial cellular processes, including signal transduction, cell cycle control, and apoptosis. The eta isoform, 14-3-3η, has been implicated in the pathogenesis of various cancers, including liver cancer, and represents a novel therapeutic target.

In one study, a series of 1H-indole-2-carboxylic acid derivatives were designed, synthesized, and evaluated for their potential to treat liver cancer by targeting 14-3-3η. Through structural optimization, a lead compound, designated C11, was identified. This compound exhibited a relatively high affinity for 14-3-3η and demonstrated potent inhibitory activity against a panel of human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B cells. Notably, compound C11 also showed significant inhibitory activity against the chemotherapy-resistant Bel-7402/5-Fu cell line. Mechanistic studies revealed that the antitumor action of this inhibitor involves the induction of G1-S phase cell cycle arrest in liver cancer cells.

Table 3: Inhibitory Activity of Compound C11 Against Liver Cancer Cell Lines

| Cell Line | IC₅₀ (μM) |

|---|---|

| Bel-7402 | 1.84 ± 0.21 |

| SMMC-7721 | 2.53 ± 0.17 |

| SNU-387 | 3.16 ± 0.25 |

| Hep G2 | 4.28 ± 0.33 |

| Hep 3B | 3.72 ± 0.19 |

| Bel-7402/5-Fu | 2.15 ± 0.16 |

Data sourced from a study on novel 1H-indole-2-carboxylic acid derivatives.

Antioxidant Potentials (e.g., Lipid Peroxidation Inhibition)

Derivatives of indole-2-carboxylic acid have demonstrated notable antioxidant properties in various in vitro assays. These activities include radical scavenging, reducing power, and metal chelation. Lipid peroxidation is a process of oxidative degradation of lipids, which can be initiated by reactive oxygen species, leading to cellular damage. The ability to inhibit this process is a key aspect of antioxidant activity.

Studies have shown that the indole-2-carboxamide structure is particularly effective in this regard, with research indicating that these derivatives are more potent inhibitors of lipid peroxidation compared to indole-3-carboxamides. The antioxidant efficacy is influenced by substitutions at the 2-position of the indole ring. For example, certain synthesized N-substituted indole-2-carboxamide derivatives have shown excellent reducing power, comparable to the standard antioxidant butylated hydroxytoluene (BHT), and have exhibited strong iron (Fe²⁺) chelating activity, surpassing that of Ethylenediaminetetraacetic acid (EDTA). This suggests that the indole-2-carboxylic acid scaffold can be effectively modified to produce compounds with significant potential to protect against oxidative damage.

Structure Activity Relationship Sar Studies of 4 Butoxy 1h Indole 2 Carboxylic Acid Derivatives

Influence of the Indole (B1671886) Nucleus on Biological Activity

The 1H-indole-2-carboxylic acid scaffold serves as a foundational structural motif, or pharmacophore, for a variety of biologically active molecules. Its significance is underscored in its role as an effective chelating agent for metal ions within the active sites of enzymes. For instance, in studies of HIV-1 integrase inhibitors, the indole nucleus of indole-2-carboxylic acid derivatives has been observed to chelate with two Mg²⁺ ions in the enzyme's active site, a crucial interaction for inhibitory activity. nih.govmdpi.com

The integrity of the indole ring system is often paramount for maintaining biological function. Research into dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) demonstrated that replacing the indole ring with a benzothiophene (B83047) fragment resulted in a complete loss of inhibitory activity, highlighting the specific requirement of the indole structure for this particular target. sci-hub.se This underscores that while the indole nucleus is a privileged scaffold, its specific electronic and structural properties are finely tuned for interaction with its biological targets.

Significance of the C2 Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the indole ring is a consistently critical determinant of biological activity. This functional group is frequently involved in key binding interactions with target proteins. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to engage in ionic interactions and metal chelation, makes it a pivotal feature for anchoring the molecule within an active site.

In the context of HIV-1 integrase, the C2 carboxyl group, in concert with the indole core, forms a chelating triad (B1167595) with the essential magnesium ions, proving indispensable for inhibition. nih.govmdpi.com The importance of this moiety was further solidified in SAR studies of IDO1/TDO inhibitors. These studies demonstrated that the 2-carboxyl group plays a critical role in binding. Any modification or replacement of this group led to a significant decrease or complete abolition of inhibitory potency. sci-hub.se

| Compound Modification (at C2) | Biological Activity (IDO1 Inhibition) | Reference |

| -COOH (Carboxylic Acid) | Active | sci-hub.se |

| -CH₃ (Methyl) | Inactive (>100 µM) | sci-hub.se |

| -CH₂OH (Hydroxymethyl) | Inactive | sci-hub.se |

| -CN (Cyano) | Inactive | sci-hub.se |

| Removal of group | Inactive | sci-hub.se |

This table illustrates the critical nature of the C2-carboxylic acid for IDO1 inhibitory activity.

Impact of C4 Butoxy and Other Alkoxy Substitutions on Potency and Selectivity

The substitution pattern at the C4 position of the indole ring is a key area for modulating the pharmacological profile of indole-2-carboxylic acid derivatives. While extensive research on a homologous series of C4-alkoxy chains is not widely available in the public domain, general principles of medicinal chemistry and findings from related structures suggest that the size, length, and lipophilicity of the alkoxy group can significantly influence potency and selectivity.

The C4 position is known to be a challenging site for synthetic modification, which may contribute to the limited availability of SAR data for C4-substituted indoles. nih.govresearchgate.net However, studies on other classes of biologically active molecules have shown that varying the alkoxy chain length can have a profound effect on potency. For example, in a series of 'nitazene' opioids, the length of an alkoxy chain significantly influenced mu-opioid receptor (MOR) agonist potency. In that series, compounds with ethoxy, isopropoxy, and propoxy chains demonstrated higher potencies, whereas the methoxy (B1213986) and butoxy analogues were found to be less potent. This suggests an optimal size and lipophilicity for the alkoxy substituent for binding to that specific receptor.

While direct SAR data for 4-alkoxy-1H-indole-2-carboxylic acids is scarce, it is hypothesized that the butoxy group, by virtue of its size and lipophilicity, would influence properties such as cell permeability and interaction with hydrophobic pockets within a target protein's binding site. A systematic investigation comparing C4-methoxy, -ethoxy, -propoxy, and -butoxy derivatives would be necessary to determine the precise impact of chain length on the activity of this specific indole series.

Effects of Substitutions at Other Indole Ring Positions (e.g., N1, C3, C5, C6)

Modifications at other positions on the indole ring (N1, C3, C5, and C6) have been extensively explored and shown to be critical for optimizing the biological activity of indole-2-carboxylic acid derivatives.

N1 Position: Methylation of the indole nitrogen has been shown to be detrimental to activity in some series, such as IDO1/TDO inhibitors, where the N1-H may act as a crucial hydrogen bond donor. sci-hub.se

C3 Position: The C3 position can often accommodate bulky substituents. In the development of HIV-1 integrase inhibitors, introducing a long branch on the C3 position led to a marked increase in inhibitory effect. This was attributed to improved interaction with a hydrophobic cavity near the active site of the enzyme. mdpi.com

C5 Position: Substitution at the C5 position, often with halogens, can enhance potency. For instance, a chloro or fluoro group at C5 was found to increase the potency of 1H-indole-2-carboxamide derivatives as CB1 receptor allosteric modulators.

C6 Position: The C6 position has proven to be a particularly fruitful site for modification. In the search for novel HIV-1 integrase inhibitors, the introduction of a halogenated benzene (B151609) ring at the C6 position was found to significantly improve potency by establishing a π-π stacking interaction with viral DNA. nih.govmdpi.com Similarly, for IDO1/TDO dual inhibitors, derivatives bearing a 6-acetamido group were identified as highly potent compounds. sci-hub.senih.govebi.ac.uk

| Position | Substituent | Effect on Activity | Target Class Example | Reference |

| N1 | Methyl | Decreased activity | IDO1/TDO Inhibitors | sci-hub.se |

| C3 | Long alkyl/aryl branch | Increased activity | HIV-1 Integrase Inhibitors | mdpi.com |

| C5 | Chloro, Fluoro | Increased potency | CB1 Receptor Modulators | |

| C6 | Halogenated benzene | Increased activity | HIV-1 Integrase Inhibitors | nih.govmdpi.com |

| C6 | Acetamido | Increased potency | IDO1/TDO Inhibitors | sci-hub.senih.gov |

This table summarizes the influence of substitutions at various indole ring positions on the biological activity of indole-2-carboxylic acid derivatives.

Bioisosteric Modifications and Their Pharmacological Implications

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. In the context of 4-butoxy-1H-indole-2-carboxylic acid, the most apparent moiety for bioisosteric modification is the C2-carboxylic acid.

Given the potential for carboxylic acids to have unfavorable pharmacokinetic properties (e.g., poor permeability, rapid metabolism), replacing them with bioisosteres can be advantageous. Common bioisosteres for carboxylic acids include:

Tetrazoles: These are perhaps the most common carboxylic acid bioisosteres. They possess a similar pKa and can participate in similar ionic and hydrogen bonding interactions.

Acyl Sulfonamides: This group can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.

Hydroxamic Acids and other acidic heterocycles: A variety of other functional groups can serve as bioisosteric replacements, depending on the specific requirements of the biological target.

Pre Clinical Assessment and Pharmacological Characterization

In Vitro Pharmacological Profiling in Cell-Based Assays

Comprehensive in vitro pharmacological profiling in various cell-based assays is a critical step in early drug discovery to determine the biological activity, potency, and selectivity of a compound. For a compound like 4-butoxy-1H-indole-2-carboxylic acid, this would typically involve a battery of assays to characterize its effects on specific cellular targets and pathways.

Detailed research findings would be presented in interactive data tables, summarizing key parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values across a panel of cell lines or primary cells relevant to the anticipated therapeutic area.

Table 1: Hypothetical In Vitro Activity Profile of this compound in Cell-Based Assays

| Assay Type | Cell Line | Target/Pathway | Result (e.g., IC₅₀/EC₅₀) |

| Enzyme Inhibition | Recombinant Human Enzyme | Specific Kinase/Protease | Data Not Available |

| Receptor Binding | CHO-K1 cells expressing receptor X | Receptor X Affinity (Ki) | Data Not Available |

| Cell Proliferation | Cancer Cell Line (e.g., MCF-7) | Cytotoxicity/Antiproliferative Effect | Data Not Available |

| Reporter Gene Assay | HEK293T cells | Pathway Activation/Inhibition | Data Not Available |

| Cytokine Release | Human PBMCs | Anti-inflammatory Activity | Data Not Available |

Mechanistic Studies in Relevant Animal Models

Following promising in vitro data, mechanistic studies in relevant animal models are conducted to understand how the compound exerts its pharmacological effects in vivo. These studies are essential to bridge the gap between cellular activity and potential therapeutic efficacy in a whole organism.

For this compound, this would involve selecting appropriate animal models of disease (e.g., rodent models of inflammation, cancer, or neurological disorders) based on its in vitro profile. Key endpoints would be measured to elucidate the mechanism of action.

Table 2: Illustrative Endpoints for Mechanistic Studies in Animal Models

| Animal Model | Therapeutic Area | Key Mechanistic Endpoints Measured | Anticipated Outcome |

| Murine Model of Inflammation | Rheumatoid Arthritis | Paw swelling, cytokine levels (e.g., TNF-α, IL-6), histological analysis of joints | Data Not Available |

| Xenograft Mouse Model | Oncology | Tumor growth inhibition, apoptosis markers (e.g., caspase-3), angiogenesis markers | Data Not Available |

| Rodent Model of Neuropathic Pain | Neurology | Nociceptive thresholds, nerve injury markers, neurotransmitter levels | Data Not Available |

Metabolic Fate and Biotransformation Pathways (e.g., Glucuronidation)

Understanding the metabolic fate and biotransformation pathways of a drug candidate is crucial for assessing its pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or reactive metabolites. As a carboxylic acid-containing compound, this compound would be expected to undergo Phase II metabolism.

Glucuronidation is a common metabolic pathway for carboxylic acids, where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the carboxylic acid moiety, forming a more water-soluble glucuronide metabolite that can be more readily excreted. Studies would typically involve incubating the compound with liver microsomes or hepatocytes from different species (including human) to identify the metabolites formed.

Table 3: Potential Metabolic Pathways for this compound

| Metabolic Pathway | Enzyme Family | Potential Metabolite | Significance |

| Glucuronidation | UGTs | This compound acyl-glucuronide | Major clearance pathway for carboxylic acids, enhances excretion. |

| O-Dealkylation | Cytochrome P450s | 4-hydroxy-1H-indole-2-carboxylic acid | Formation of a potentially active or inactive metabolite. |

| Hydroxylation | Cytochrome P450s | Hydroxylated metabolites on the indole (B1671886) ring or butyl chain | Can create new sites for subsequent conjugation reactions. |

Further studies would be necessary to definitively identify and quantify these potential metabolites in plasma, urine, and feces following administration of the compound in preclinical species.

Future Directions and Research Horizons for 4 Butoxy 1h Indole 2 Carboxylic Acid

Exploration of Novel Therapeutic Applications

The indole-2-carboxylic acid scaffold is a well-established pharmacophore, with derivatives showing promise in various therapeutic areas. Future research into 4-butoxy-1H-indole-2-carboxylic acid is poised to build upon this foundation, exploring its potential as a modulator of novel biological targets.

One promising avenue of investigation is its potential as an inhibitor of enzymes involved in cancer progression and immune evasion. For instance, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune tolerance. sci-hub.se The development of dual inhibitors for these enzymes is a key strategy in cancer immunotherapy. sci-hub.se Future studies could focus on synthesizing and evaluating derivatives of this compound for their IDO1/TDO inhibitory activity. Structure-activity relationship (SAR) studies would be crucial in optimizing the potency of these compounds.

Another area of significant potential is in the development of novel antiviral agents. The indole-2-carboxylic acid core has been identified as a scaffold for HIV-1 integrase inhibitors. nih.govrsc.org Research has shown that derivatives can chelate with Mg2+ ions in the active site of the integrase enzyme, thereby inhibiting viral replication. nih.govrsc.org Future work could explore the potential of this compound and its analogues as inhibitors of HIV-1 integrase and other viral enzymes.

Furthermore, the therapeutic potential of this compound could extend to metabolic diseases. Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis, and its inhibition is a potential strategy for the treatment of type 2 diabetes. researchgate.net Researchers have successfully designed and synthesized indole-2-carboxylic acid derivatives as allosteric inhibitors of FBPase. researchgate.net Investigating the inhibitory effects of this compound on FBPase could open up new avenues for the development of antidiabetic drugs.

Development of Advanced Synthetic Strategies

The efficient and versatile synthesis of this compound is paramount for its further investigation and development. While several methods exist for the synthesis of the indole (B1671886) nucleus, future research will likely focus on developing more advanced and streamlined strategies.

Established methods for constructing the indole scaffold include the Fischer indole synthesis, the Bartoli indole synthesis, and Hemetsberger's method. sci-hub.seorgsyn.org Future synthetic strategies could focus on optimizing these reactions for the specific synthesis of this compound, aiming for higher yields, milder reaction conditions, and greater functional group tolerance. For example, exploring novel catalysts and solvent systems for the Fischer indole synthesis could lead to a more efficient cyclization step.

Moreover, the development of novel synthetic routes that allow for the late-stage introduction of the butoxy group at the 4-position would be highly valuable. This would enable the rapid generation of a library of analogues with diverse substituents at this position, facilitating comprehensive SAR studies. Techniques such as C-H activation could be explored for the direct functionalization of the indole ring.

The table below outlines potential synthetic methods that could be further optimized for the production of this compound.

| Synthetic Method | Starting Materials | Key Reaction Steps | Potential for Optimization |

| Fischer Indole Synthesis | Phenylhydrazine (B124118) derivative, Pyruvic acid derivative | Condensation, Cyclization | Catalyst development, Reaction condition screening |

| Bartoli Indole Synthesis | Nitroarene, Vinyl Grignard reagent | Nucleophilic addition, Cyclization | Grignard reagent stability, Reaction temperature control |

| Hemetsberger's Method | Substituted benzaldehyde, Ethyl azidoacetate | Condensation, Thermal cyclization | Optimization of thermal conditions, Use of microwave irradiation |

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery and design process. mednexus.orgnih.gov For this compound, these computational tools can be leveraged to accelerate the identification of potent and selective drug candidates.

Furthermore, AI and ML can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, enabling researchers to focus on more promising candidates. The use of AI in structural biology, such as predicting protein structures, can also aid in understanding the binding interactions between this compound derivatives and their biological targets. nih.gov

The following table illustrates how AI and ML can be integrated into the drug design workflow for this compound.

| AI/ML Application | Description | Expected Outcome |

| De Novo Design | Generation of novel indole-2-carboxylic acid derivatives with optimized properties. | Identification of novel drug candidates with high predicted activity. |

| Virtual Screening | High-throughput screening of virtual compound libraries against a specific biological target. | Prioritization of compounds for synthesis and experimental testing. |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early elimination of candidates with poor drug-like properties. |

| Target Identification | Analysis of biological data to identify new potential targets for the compound. | Expansion of the therapeutic applications of the compound. |

Elucidation of Untapped Biological Pathways

While the indole-2-carboxylic acid scaffold has been explored for its effects on certain biological pathways, there remains a vast, unexplored landscape of potential molecular interactions. Future research should aim to elucidate the untapped biological pathways that may be modulated by this compound.

Chemoproteomics and activity-based protein profiling are powerful tools that can be used to identify the direct protein targets of a small molecule within a complex biological system. By using a chemically modified version of this compound as a probe, researchers can "fish out" its binding partners from cell lysates, leading to the identification of novel targets and pathways.

Transcriptomic and proteomic analyses of cells or tissues treated with this compound can provide a global view of the changes in gene and protein expression. This can reveal the downstream signaling pathways that are affected by the compound, offering insights into its mechanism of action and potential off-target effects.

Investigating the compound's effects on less-explored signaling pathways, such as those involved in cellular senescence, autophagy, or ferroptosis, could uncover novel therapeutic opportunities in age-related diseases, neurodegeneration, and cancer. A systematic approach to target deconvolution will be essential in fully understanding the biological activities of this compound and unlocking its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-butoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed substitution or ester hydrolysis. For example, the butoxy group can be introduced by reacting 4-hydroxy-1H-indole-2-carboxylic acid with 1-bromobutane in the presence of a base (e.g., sodium acetate) under reflux in acetic acid . Optimization involves adjusting reaction time (3–5 hours) and stoichiometry (1.1 equiv of alkylating agent). Purity (>95%) is confirmed via HPLC, as described for analogous indole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., butoxy group at C4 and carboxylic acid at C2) .

- FTIR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1200 cm (C-O-C ether stretch) .

- Mass Spectrometry : High-resolution MS (e.g., exact mass ~249.11 g/mol) to validate molecular formula .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Solubility testing should follow protocols used for structurally similar compounds like 5-methoxyindole-2-carboxylate .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at +4°C in airtight containers to prevent degradation. Analogous indole derivatives with labile substituents (e.g., esters) require protection from light and moisture .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (H315, H319) based on hazards reported for ethyl 4-(benzyloxy)-1H-indole-2-carboxylate . Waste must be disposed via certified chemical waste handlers .

Advanced Research Questions

Q. How can competing byproducts (e.g., over-alkylation) be minimized during synthesis?

- Methodological Answer : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and use controlled stoichiometry (1.1 equiv alkylating agent). Purify via recrystallization from DMF/acetic acid mixtures, as demonstrated for thiazole-indole hybrids .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Methodological Answer : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts). For ambiguous signals, use 2D techniques (HSQC, HMBC) to assign coupling, as done for 7-hydroxyindole derivatives .

Q. How does the butoxy group influence thermal stability compared to methoxy or hydroxy analogs?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen. The butoxy group may reduce melting points relative to methoxy derivatives (e.g., 4-methoxyquinoline-2-carboxylic acid, mp 199–201°C) due to increased hydrophobicity .

Q. What in vitro assays are suitable for probing bioactivity (e.g., anticancer or antimicrobial)?

- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. Reference protocols for indole-3-carbonitrile derivatives, which show anticancer activity via kinase inhibition . Include positive controls (e.g., doxorubicin) and validate via dose-response curves.

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to targets like cyclooxygenase-2. Optimize force field parameters using crystallographic data from related indole-carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.